Cas no 74152-17-3 (Pyrazine, 3-chloro-2,5-bis(1-methylethyl)-)
Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Pyrazine, 3-chloro-2,5-bis(1-methylethyl)-
- 3-chloro-2,5-di(propan-2-yl)pyrazine
- MFCD28656722
- DTXSID80469116
- 3-Chloro-2,5-diisopropylpyrazine
- 74152-17-3
- 3-chloro-2,5-bis(propan-2-yl)pyrazine
- AKOS027254939
-
- MDL: MFCD28656722
- Inchi: 1S/C10H15ClN2/c1-6(2)8-5-12-9(7(3)4)10(11)13-8/h5-7H,1-4H3
- InChI Key: BBIWVGIJONRRJB-UHFFFAOYSA-N
- SMILES: ClC1C(C(C)C)=NC=C(C(C)C)N=1
Computed Properties
- Exact Mass: 198.0923762g/mol
- Monoisotopic Mass: 198.0923762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 25.8Ų
Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB445537-500 mg |
3-Chloro-2,5-diisopropylpyrazine; min. 95% |
74152-17-3 | 500MG |
€860.00 | 2023-07-18 | ||
| abcr | AB445537-1 g |
3-Chloro-2,5-diisopropylpyrazine; min. 95% |
74152-17-3 | 1g |
€1,272.50 | 2023-07-18 | ||
| Chemenu | CM112487-1g |
3-chloro-2,5-diisopropylpyrazine |
74152-17-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A099002839-250mg |
3-Chloro-2,5-diisopropylpyrazine |
74152-17-3 | 95% | 250mg |
$473.22 | 2023-09-01 | |
| Alichem | A099002839-1g |
3-Chloro-2,5-diisopropylpyrazine |
74152-17-3 | 95% | 1g |
$1194.00 | 2023-09-01 | |
| abcr | AB445537-500mg |
3-Chloro-2,5-diisopropylpyrazine, min. 95%; . |
74152-17-3 | 500mg |
€860.00 | 2024-08-03 | ||
| abcr | AB445537-1g |
3-Chloro-2,5-diisopropylpyrazine, min. 95%; . |
74152-17-3 | 1g |
€1272.50 | 2024-08-03 | ||
| 1PlusChem | 1P005ECH-100mg |
Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- |
74152-17-3 | 95% | 100mg |
$263.00 | 2023-12-16 | |
| 1PlusChem | 1P005ECH-250mg |
Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- |
74152-17-3 | 95% | 250mg |
$461.00 | 2023-12-16 | |
| 1PlusChem | 1P005ECH-1g |
Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- |
74152-17-3 | 95% | 1g |
$1242.00 | 2023-12-16 |
Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- Suppliers
Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Pyrazine, 3-chloro-2,5-bis(1-methylethyl)-
Pyrazine, 3-chloro-2,5-bis(1-methylethyl)-: A Comprehensive Overview
The compound Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- (CAS No. 74152-17-3) is a synthetic organic compound that has garnered significant attention in the field of biomedical research due to its unique structural properties and potential applications in pharmaceuticals and chemical synthesis. This compound belongs to the class of aromatic heterocycles, specifically pyrazines, which are known for their stability and versatility in various chemical reactions.
Pyrazine derivatives have been extensively studied for their role in drug discovery and biological activity. The specific substitution pattern of 3-chloro-2,5-bis(1-methylethyl)- groups on the pyrazine ring introduces a unique combination of electronic and steric effects, which can influence its reactivity and interactions with biological systems. These substituents also contribute to the compound's lipophilicity, making it potentially suitable for oral drug delivery systems.
Recent studies have focused on the synthesis and characterization of this compound, exploring its chemical stability under various reaction conditions. The presence of chloro and isopropyl groups at positions 2, 3, and 5 creates a highly substituted pyrazine core, which may offer enhanced binding affinity to biological targets such as enzymes, receptors, or transport proteins. This structural complexity makes it a promising candidate for lead optimization in medicinal chemistry.
One of the most intriguing aspects of Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- is its potential anti-inflammatory properties. Preclinical studies have suggested that this compound may inhibit key inflammatory pathways, making it a potential candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) or agents targeting arthritis and other inflammatory diseases.
Moreover, this compound has shown promising results in cancer research, where its ability to modulate cell proliferation and apoptosis has been investigated. By interacting with proteins involved in the cell cycle, such as cyclin-dependent kinases (CDKs), this compound may offer a novel approach to anticancer therapy.
Another area of active research is the exploration of Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- as a template molecule for the development of enzyme inhibitors. Its rigid and planar structure allows for precise interactions with enzyme active sites, potentially leading to the creation of highly selective biological agents.
From a synthetic chemistry perspective, this compound serves as an excellent model for studying stereochemistry and regioselectivity in aromatic substitution reactions. The isopropyl groups at positions 2 and 5 create steric hindrance, which can influence the regiochemical outcome of subsequent reactions, making it a valuable tool for reaction mechanism studies.
Finally, the pharmacokinetic properties of this compound are under investigation to evaluate its potential as a drug candidate. Studies on absorption, distribution, metabolism, and excretion (ADME) will be critical in determining its suitability for further development.
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